(+)-Osbeckic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6O6 |

|---|---|

Molekulargewicht |

186.12 g/mol |

IUPAC-Name |

5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI-Schlüssel |

UAFTYLJFMASQBP-YFKPBYRVSA-N |

Isomerische SMILES |

C1=C(OC(=C1)C(=O)O)[C@@H](C(=O)O)O |

Kanonische SMILES |

C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Emergence of a Novel Vasorelaxant: A Technical Guide to the Discovery and Isolation of (+)-Osbeckic Acid from Tartary Buckwheat

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of (+)-Osbeckic acid, a novel natural compound with potent vasorelaxant properties, from Tartary Buckwheat (Fagopyrum tataricum). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this newly identified molecule.

Discovery and Initial Identification

This compound was recently identified as a key contributor to the vasorelaxant activity of a rutin-free extract of Tartary Buckwheat.[1] The investigation into the bioactive constituents of this extract led to the isolation and characterization of several compounds, with this compound emerging as a significant vasorelaxant agent.

Initial characterization was performed using a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[1] These analytical techniques confirmed the structure of this compound and its presence in the acidic fraction of the Tartary Buckwheat extract.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the initial investigation of this compound and co-isolated compounds from the rutin-free Tartary Buckwheat extract.

| Compound | Method of Identification | Vasorelaxant Activity (EC50 in μM) |

| This compound (dimer) | HPLC, NMR, MS | 887 |

| 5-Hydroxymethyl-2-furoic acid | HPLC, NMR, MS | 3610 |

| Protocatechuic acid | HPLC, NMR, MS | 2160 |

| p-Hydroxybenzoic acid | HPLC, NMR, MS | No inhibition |

Table 1: Identification and vasorelaxant activity of compounds isolated from the acidic fraction of rutin-free Tartary Buckwheat extract. Data sourced from[1].

Experimental Protocols

While a precise, detailed protocol for the large-scale isolation of this compound is proprietary, this section outlines a plausible methodology based on the initial discovery and general phytochemical isolation techniques for Tartary Buckwheat.

General Extraction of Phenolic Compounds from Tartary Buckwheat

A three-solvent extraction method can be employed to comprehensively extract phenolic compounds from Tartary Buckwheat. This involves sequential extraction with 80% acetone, followed by ethyl acetate, and finally 70% ethanol. This method allows for the separation of compounds based on polarity. For instance, rutin and quercetin are typically found in the 70% ethanol extracts.

Proposed Isolation and Purification of this compound

The following protocol is a hypothetical workflow for the isolation and purification of this compound, derived from the initial discovery report and standard phytochemical practices.

-

Preparation of Rutin-Free Tartary Buckwheat Extract: The starting material is a rutin-free extract of Tartary Buckwheat (TBSP). The specific method for rutin removal is not detailed in the source literature but likely involves enzymatic degradation or specific chromatographic techniques.

-

Acidic Fractionation: The TBSP is subjected to fractionation to isolate the acidic components. This is typically achieved through liquid-liquid extraction using a non-polar organic solvent and an aqueous acidic solution.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The acidic fraction is then separated using RP-HPLC. The initial discovery utilized this technique to obtain five prominent peaks at a detection wavelength of 260 nm.[1]

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for separating phenolic and organic acids.

-

Detection: A photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths.

-

-

Peak Collection and Identification: The individual peaks corresponding to the separated compounds are collected. The peak corresponding to this compound is identified based on its retention time.

-

Structural Elucidation: The collected fraction containing this compound is subjected to further analysis for structural confirmation.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. The discovery paper reported a prominent ion at m/z 371.2 for the dimeric form of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are crucial for determining the precise chemical structure and stereochemistry of the isolated compound.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the discovery and isolation of this compound.

Hypothetical Signaling Pathway for Vasorelaxation

The precise signaling pathway for this compound-induced vasorelaxation has not yet been elucidated. However, based on the known mechanisms of other natural vasorelaxants, a hypothetical pathway can be proposed. Many organic acids and other natural compounds induce vasorelaxation through both endothelium-dependent and -independent mechanisms.

Endothelium-Dependent Pathway: This pathway involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the vascular smooth muscle cells (VSMCs) to induce relaxation.

Endothelium-Independent Pathway: This pathway involves the direct action of the compound on the VSMCs, often by modulating ion channel activity, particularly calcium and potassium channels.

The following diagram illustrates a plausible dual-mechanism signaling pathway.

Future Directions

The discovery of this compound opens up new avenues for research and development. Future studies should focus on:

-

Optimization of the isolation protocol to improve yield and purity for preclinical and clinical studies.

-

Elucidation of the precise mechanism of action for its vasorelaxant effects, including the identification of specific molecular targets and signaling pathways.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cardiovascular diseases, such as hypertension.

-

Structure-activity relationship (SAR) studies to synthesize analogues with improved potency and pharmacokinetic properties.

This technical guide serves as a foundational resource for the scientific community to build upon the initial discovery of this compound and explore its full therapeutic potential.

References

An In-depth Technical Guide to (+)-Osbeckic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

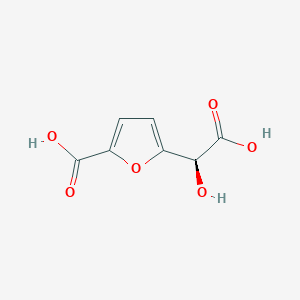

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid first isolated from Tartary buckwheat (Fagopyrum tataricum). It has garnered attention within the scientific community for its potential as a vasorelaxant agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key data and experimental insights relevant to researchers in medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure

The systematic name for this compound is (2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid . Its molecular formula is C₇H₆O₆, and it has a molecular weight of 186.12 g/mol . The structure consists of a central furan ring substituted with a carboxyl group at the 5-position and a hydroxyacetic acid moiety at the 2-position.

The presence of a chiral center at the carbon atom of the hydroxyacetic acid substituent gives rise to stereoisomerism. The "(+)-" designation in its name indicates that it is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction. The absolute configuration of this stereocenter has been determined to be 'S'.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_furan [label="O"]; C5 [label="C"]; O1_c5 [label="O", fontcolor="#EA4335"]; O2_c5 [label="OH", fontcolor="#EA4335"]; C_chiral [label="C"]; H_chiral [label="H"]; OH_chiral [label="OH", fontcolor="#EA4335"]; C_carboxyl [label="C"]; O1_carboxyl [label="O", fontcolor="#EA4335"]; O2_carboxyl [label="OH", fontcolor="#EA4335"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"]; O_furan [pos="-0.6,-0.5!"]; C5 [pos="-0.6,1!"]; O1_c5 [pos="-0.2,1.8!"]; O2_c5 [pos="-1.4,1.3!"]; C_chiral [pos="2.2,0!"]; H_chiral [pos="2.2,0.8!"]; OH_chiral [pos="2.8,0.5!"]; C_carboxyl [pos="2.8,-0.8!"]; O1_carboxyl [pos="2.4,-1.6!"]; O2_carboxyl [pos="3.8,-0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O_furan; O_furan -- C1; C1 -- C5; C5 -- O1_c5 [style=double]; C5 -- O2_c5; C2 -- C_chiral; C_chiral -- H_chiral [style=dashed]; // Wedge bond C_chiral -- OH_chiral; // Hash bond C_chiral -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Stereochemistry label chiral_label [label="(S)", pos="1.9,-0.3!", fontcolor="#34A853"]; } caption: "Chemical structure of this compound ((2S)-hydroxy-2-(5-carboxy-2-furyl)acetic acid)."

Stereochemistry

The key stereochemical feature of this compound is the single chiral center at the C2 position of the acetic acid side chain. The absolute configuration has been assigned as 'S' based on spectroscopic analysis and its positive optical rotation.

Logical Relationship for Stereochemical Assignment:

Quantitative Data

Currently, there is a lack of publicly available X-ray crystallographic data for this compound. Therefore, precise bond lengths and angles from experimental crystal structures cannot be tabulated. The data presented below are derived from spectroscopic analyses as reported in the primary literature.

Table 1: Spectroscopic Data for this compound

| Data Type | Instrument | Key Observations |

| Mass Spectrometry | ESI-MS/MS | Dimeric form observed in negative ion mode. |

| ¹H NMR | 500 MHz | Signals corresponding to furan ring protons and the methine proton of the hydroxyacetic acid moiety. |

| ¹³C NMR | 125 MHz | Resonances for carboxyl carbons, furan ring carbons, and the chiral carbon. |

| Optical Rotation | Polarimetry | Positive value, indicating the dextrorotatory nature. |

Experimental Protocols

Isolation of this compound from Tartary Buckwheat

The following is a generalized protocol based on the methodology described by Matsui et al. (2010) for the isolation of this compound.

Experimental Workflow:

-

Extraction: Tartary buckwheat flour is subjected to hot water extraction.

-

Clarification: The aqueous extract is clarified by centrifugation and filtration to remove solid residues.

-

Initial Fractionation: The clarified extract is passed through a column packed with a styrene-divinylbenzene adsorbent resin.

-

Elution: The column is washed with water, and the desired compounds are subsequently eluted with ethanol.

-

Concentration: The ethanolic eluate is concentrated under reduced pressure and then lyophilized to yield a rutin-free extract.

-

Purification: The rutin-free extract is further purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate this compound.

Structure Elucidation Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in determining the connectivity of atoms. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon and proton framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in confirming the structural components. In the case of this compound, ESI-MS/MS analysis in negative ion mode has been noted to show a dimeric form of the molecule.

Conclusion

This compound represents an intriguing natural product with potential therapeutic applications. Its chemical structure is characterized by a 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid framework. While spectroscopic methods have been instrumental in its structural elucidation and stereochemical assignment, further studies, particularly X-ray crystallography, would be invaluable for providing a more detailed understanding of its three-dimensional structure and for facilitating structure-activity relationship studies in the context of drug development. The development of a total synthesis for this compound would also be a significant contribution, enabling greater access to this compound for further biological evaluation.

(+)-Osbeckic Acid: A Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties and stability of (+)-Osbeckic acid. The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and outlining the experimental context.

Physicochemical Properties

This compound is a naturally occurring vasorelaxant that can be isolated from Tartary Buckwheat.[1][2] Its fundamental physicochemical characteristics are summarized below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112923-64-5 | [1][3] |

| Molecular Formula | C₇H₆O₆ | [1][3] |

| Molecular Weight | 186.12 g/mol | [1][3] |

| Appearance | Powder | [3] |

| Purity | >98% (via HPLC) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Melting Point | Data not available in cited sources. | |

| pKa | Data not available in cited sources. | |

| LogP | Data not available in cited sources. |

Stability Profile

Understanding the stability of a compound is critical for experimental design, formulation, and storage.

-

Temperature and Solution Stability : Dimeric this compound is reported to be stable in solutions and at high temperatures.[3]

-

Solvent-Induced Degradation : A degraded peak on the HPLC chromatogram was observed when the dimeric form of this compound was dissolved in dimethyl sulfoxide (DMSO).[3] This indicates a specific instability in this common solvent.

-

Storage Recommendations : For long-term preservation of stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is also recommended to prepare and use solutions on the same day if possible and to store them in separate packages to avoid degradation from repeated freeze-thaw cycles.[1][3]

Experimental Protocols and Methodologies

While specific, detailed protocols from the original isolation studies are not fully provided, this section outlines the general experimental approaches used for characterizing natural products like this compound, based on the analytical techniques cited.

The isolation of this compound from rutin-free Tartary Buckwheat extract (TBSP) serves as a key example.

Caption: Workflow for the isolation and identification of this compound.

-

Extraction : An acidic fraction is obtained from a rutin-free Tartary Buckwheat extract.[3]

-

Chromatography : This fraction is subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[3]

-

Analysis : Prominent peaks are collected and analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine their chemical structures.[3]

-

Identification : Through this process, this compound (as a dimer), along with other compounds like 5-hydroxymethyl-2-furoic acid and protocatechuic acid, were successfully identified.[3]

A general protocol to assess the stability of this compound involves:

-

Sample Preparation : Prepare stock solutions of this compound in various solvents (e.g., DMSO, ethanol, aqueous buffers at different pH levels).

-

Storage Conditions : Aliquot the solutions and store them under a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 37°C) and light exposures (e.g., protected from light vs. ambient light).

-

Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours, and weekly), analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation : Quantify the peak area of the parent compound this compound and monitor for the appearance of new peaks, which would indicate degradation products. A "significant change" is typically defined as a failure to meet the established specification.[4] This approach allows for the determination of degradation kinetics and identification of conditions or substances (like DMSO) that compromise stability.[3]

Biological Activity and Potential Signaling Pathway

This compound is characterized as a potent vasorelaxant.[1][2] It was shown to evoke vasorelaxation in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings with an EC₅₀ value of 887 μM.[2][3] While the precise signaling pathway for this compound has not been fully elucidated in the cited literature, vasorelaxation is often mediated through pathways that increase cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.

Caption: A generalized signaling pathway for nitric oxide-mediated vasorelaxation.

This diagram illustrates a potential mechanism where a vasorelaxant agent could stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses into smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cGMP, which ultimately leads to muscle relaxation and vasodilation. Further research is required to determine if this compound acts through this or other vasorelaxant pathways.

References

An In-depth Technical Guide to the Shikimate Pathway and its Derivatives in Fagopyrum tataricum

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fagopyrum tataricum, commonly known as Tartary buckwheat, is a plant of significant interest due to its rich composition of bioactive secondary metabolites. While renowned for its high concentration of flavonoids like rutin and quercetin, the underlying metabolic pathways that produce these and other valuable compounds are complex and subject to ongoing research. This technical guide provides a detailed overview of the shikimate pathway, a crucial metabolic route in Fagopyrum tataricum that serves as the precursor for a wide array of aromatic compounds. While direct evidence for the biosynthesis of (+)-Osbeckic acid in this species is not currently documented in scientific literature, its structural similarity to intermediates of the shikimate pathway suggests a probable biosynthetic origin from this central metabolic route. This guide will detail the known aspects of the shikimate and flavonoid biosynthetic pathways in Fagopyrum tataricum and propose a putative pathway for this compound.

The Shikimate Pathway: A Central Hub for Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[1][2] This pathway is present in bacteria, fungi, and plants, but absent in animals, making its products essential dietary components for them.[3][4] Chorismate is a critical branch-point metabolite, leading to the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a vast array of secondary metabolites, including flavonoids, phenolic acids, and potentially, compounds like this compound.[1]

Core Reactions of the Shikimate Pathway

The pathway consists of the following enzymatic steps:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): Catalyzes the condensation of PEP and E4P to form DAHP. In plants, this initial step is subject to complex metabolic regulation.[5]

-

3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.

-

3-dehydroquinate dehydratase: Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.

-

Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.

-

Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.

-

Chorismate synthase: Converts EPSP to chorismate.

Visualizing the Shikimate Pathway

Downstream Pathways from Chorismate: Flavonoid Biosynthesis

In Fagopyrum tataricum, a significant flux from the shikimate pathway is directed towards the biosynthesis of flavonoids, which are crucial for the plant's defense and have numerous applications in human health. This process begins with the conversion of phenylalanine, derived from chorismate, into various flavonoid classes.

Phenylpropanoid Pathway: The Entry Point

The general phenylpropanoid pathway serves as the bridge between primary metabolism (shikimate pathway) and the vast array of flavonoid compounds.

-

Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA, a key precursor for flavonoid synthesis.

Flavonoid Biosynthesis

The biosynthesis of flavonoids proceeds through a series of enzymatic reactions that build upon the p-coumaroyl-CoA backbone.

-

Chalcone synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

-

Flavonol synthase (FLS): Oxidizes dihydroflavonols to their corresponding flavonols (e.g., dihydroquercetin to quercetin).

-

UDP-rhamnosyl transferase: Glycosylates quercetin to form rutin (quercetin-3-O-rutinoside).

Visualizing Flavonoid Biosynthesis

Putative Biosynthetic Pathway of this compound

While not yet elucidated in Fagopyrum tataricum, the chemical structure of this compound strongly suggests its origin from an intermediate of the shikimate pathway, likely 3-dehydroshikimate or shikimate itself. The biosynthesis would require a series of oxidation and/or rearrangement reactions. A plausible hypothesis involves the enzymatic transformation of 3-dehydroshikimate.

Hypothetical Enzymatic Steps

-

Oxidation/Rearrangement of 3-Dehydroshikimate: An uncharacterized oxidoreductase or isomerase could act on 3-dehydroshikimate to introduce the structural features of the osbeckic acid backbone.

-

Stereospecific Reductions: Subsequent reductions by specific dehydrogenases would be required to establish the correct stereochemistry of the final this compound molecule.

Visualizing the Putative this compound Pathway

Quantitative Data

Quantitative analysis of metabolites in Fagopyrum tataricum has primarily focused on flavonoids and phenolic acids. The table below summarizes representative quantitative data from existing literature.

| Compound | Plant Part | Concentration Range | Reference |

| Rutin | Seeds | 0.8 - 2.9% of dry weight | [6] |

| Quercetin | Seeds | Varies with processing | [6] |

| Phenolic Acids | Seeds | Higher than common buckwheat | [6] |

Experimental Protocols

The elucidation of biosynthetic pathways involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

-

Principle: Transcriptome analysis (RNA-seq) of different tissues or plants under different conditions can identify genes whose expression patterns correlate with the accumulation of the target metabolite.

-

Methodology:

-

Extract total RNA from Fagopyrum tataricum tissues (e.g., leaves, stems, roots, seeds at different developmental stages).

-

Perform library preparation and high-throughput sequencing.

-

Align reads to a reference genome and perform differential gene expression analysis.

-

Identify candidate genes (e.g., those encoding oxidoreductases, transferases, etc.) that are co-expressed with known pathway genes or are upregulated in tissues with high metabolite content.

-

Functional Characterization of Enzymes

-

Principle: In vitro enzymatic assays and in vivo expression studies are used to confirm the function of candidate genes.

-

Methodology (In Vitro):

-

Clone the coding sequence of the candidate gene into an expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant protein.

-

Perform enzymatic assays using the putative substrate and appropriate cofactors.

-

Analyze the reaction products using techniques like HPLC or LC-MS to confirm the enzymatic activity.

-

-

Methodology (In Vivo):

-

Overexpress or silence the candidate gene in a model plant (e.g., Arabidopsis thaliana or Nicotiana benthamiana) or in Fagopyrum tataricum itself using techniques like Agrobacterium-mediated transformation.

-

Analyze the metabolic profile of the transgenic plants to observe changes in the accumulation of the target metabolite and its precursors.

-

Metabolite Analysis

-

Principle: Extraction and quantification of metabolites from plant tissues are essential for understanding the output of a biosynthetic pathway.

-

Methodology (for Flavonoids and Organic Acids):

-

Homogenize fresh or freeze-dried plant material.

-

Extract metabolites using a suitable solvent (e.g., 80% methanol for flavonoids, aqueous buffers for organic acids).

-

Clarify the extract by centrifugation or filtration.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[6][7][8]

-

Quantify the metabolites by comparing their peak areas to those of authentic standards.

-

Experimental Workflow Visualization

Conclusion and Future Perspectives

The shikimate pathway in Fagopyrum tataricum is a vital metabolic route that underpins the production of its rich profile of aromatic secondary metabolites, most notably flavonoids. While the biosynthesis of these compounds is increasingly well understood, the metabolic landscape of Tartary buckwheat likely harbors many more uncharacterized molecules and pathways. The putative biosynthesis of this compound from a shikimate pathway intermediate represents an exciting area for future research. The application of modern multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, combined with synthetic biology techniques, will be instrumental in fully elucidating the complex metabolic network of this valuable plant species. Such knowledge will not only enhance our fundamental understanding of plant biochemistry but also open new avenues for metabolic engineering and the development of novel pharmaceuticals and nutraceuticals.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Shikimic acid - Wikipedia [en.wikipedia.org]

- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemistry, Bioactivities of Metabolites, and Traditional Uses of Fagopyrum tataricum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

- 8. phcogj.com [phcogj.com]

An In-depth Technical Guide on the Biological Activity and Mechanism of Action of (+)-Osbeckic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a natural compound isolated from Tartary Buckwheat and Osbeckia octandra, has demonstrated notable biological activities, primarily as a vasorelaxant. Emerging research on extracts from Osbeckia octandra, rich in phenolic compounds including osbeckic acid, suggests a broader therapeutic potential, encompassing anticancer and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and delves into its potential mechanisms of action. Quantitative data from available studies are summarized, and detailed experimental protocols for assessing its effects are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Biological Activities of this compound

The primary reported biological activity of isolated this compound is its vasorelaxant effect. Additionally, studies on the extracts of Osbeckia octandra, where this compound is a constituent, have indicated potential anticancer and antioxidant properties.

Vasorelaxant Activity

This compound has been identified as a vasorelaxant agent.[1] This activity suggests its potential application in conditions associated with vasoconstriction, such as hypertension.

Anticancer Activity (Inferred from Osbeckia octandra extracts)

Extracts from the leaves of Osbeckia octandra, containing osbeckic acid, have been shown to possess anticancer properties against oral squamous cell carcinoma (OSCC) cells. The extract inhibits cell proliferation and induces programmed cell death (apoptosis).

Antioxidant Activity (Inferred from Osbeckia octandra extracts)

Aqueous leaf extracts of Osbeckia octandra have demonstrated significant antioxidant activity, which is attributed to their high content of phenolic compounds, including osbeckic acid. This suggests that this compound may contribute to cellular protection against oxidative stress.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Activity | Assay | Test System | Parameter | Value | Reference |

| Vasorelaxant Effect | Isometric tension measurement | Sprague-Dawley rat thoracic aorta rings | EC50 | 887 μM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action

The precise mechanisms of action for this compound are not yet fully elucidated. However, based on its observed biological activities and the known mechanisms of similar compounds, several potential pathways can be proposed.

Vasorelaxation

The vasorelaxant effect of this compound may involve one or more of the following pathways, which are common for vasorelaxing agents:

-

Endothelium-Dependent Vasorelaxation: This pathway often involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

-

Potassium Channel Opening: Activation of potassium channels (e.g., ATP-sensitive K+ channels, Ca2+-activated K+ channels) in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.

-

Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels in vascular smooth muscle cells would reduce calcium influx, leading to decreased intracellular calcium levels and subsequent vasorelaxation.

References

Unveiling the Therapeutic Potential of (+)-Osbeckic Acid: A Technical Guide to its Vasorelaxant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-Osbeckic acid, a naturally occurring compound isolated from Tartary Buckwheat (Fagopyrum tataricum), has demonstrated potent vasorelaxant activity, suggesting its potential as a therapeutic agent for cardiovascular conditions associated with vasoconstriction. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on vascular tone, including its known efficacy, and explores its potential therapeutic targets and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising natural product.

Quantitative Data on Vasorelaxant Efficacy

To date, the primary quantitative measure of this compound's biological activity is its half-maximal effective concentration (EC50) for inducing vasorelaxation. The available data is summarized in the table below.

| Compound | Assay System | Vasoactive Agent | EC50 (μM) |

| This compound | Sprague-Dawley rat thoracic aorta rings | Not specified | 887[1][2] |

Table 1: Vasorelaxant Efficacy of this compound. This table presents the reported EC50 value for this compound in an ex vivo vasorelaxation assay.

Potential Therapeutic Targets and Signaling Pathways

The precise molecular targets of this compound have not yet been fully elucidated. However, based on its vasorelaxant properties, several key signaling pathways involved in the regulation of vascular smooth muscle tone are likely to be modulated by this compound. These include endothelium-dependent and endothelium-independent mechanisms.

Endothelium-Dependent Vasorelaxation

The endothelium plays a crucial role in regulating vascular tone through the release of various relaxing factors, most notably nitric oxide (NO). One potential mechanism of action for this compound is the stimulation of endothelial nitric oxide synthase (eNOS) activity.

-

Nitric Oxide (NO) Pathway: Endothelial cells produce NO from L-arginine via eNOS. NO then diffuses to the underlying vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG), resulting in a cascade of events that leads to smooth muscle relaxation and vasodilation. Many natural compounds exert their vasorelaxant effects through this pathway.

// Nodes Osbeckic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Endothelium [label="Endothelial Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Smooth_Muscle [label="Vascular Smooth\nMuscle Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="sGC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Vasorelaxation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Osbeckic_Acid -> Endothelium [label="?", style=dashed, color="#5F6368"]; Endothelium -> eNOS; L_Arginine -> eNOS; eNOS -> NO; NO -> Smooth_Muscle; Smooth_Muscle -> sGC; GTP -> sGC; sGC -> cGMP; cGMP -> PKG; PKG -> Relaxation;

// Invisible edges for alignment {rank=same; Osbeckic_Acid; L_Arginine;} {rank=same; Endothelium; GTP;} {rank=same; eNOS; sGC;} {rank=same; NO; cGMP;} {rank=same; Smooth_Muscle; PKG;} {rank=same; Relaxation;} }

Figure 1: Hypothetical Endothelium-Dependent Signaling Pathway for this compound. This diagram illustrates a potential mechanism where this compound stimulates the endothelial nitric oxide synthase (eNOS) pathway, leading to vasorelaxation. The question mark indicates the currently unknown direct target of this compound within the endothelial cell.Endothelium-Independent Vasorelaxation

This compound may also act directly on vascular smooth muscle cells to induce relaxation, independent of the endothelium. A key mechanism for direct smooth muscle relaxation is the modulation of intracellular calcium (Ca2+) concentration.

-

Calcium Channel Blockade: Voltage-gated calcium channels (VGCCs) on the membrane of vascular smooth muscle cells play a critical role in initiating contraction. The influx of extracellular Ca2+ through these channels triggers a cascade of events leading to muscle contraction. Many natural products with vasorelaxant properties act as calcium channel blockers, preventing this influx and thereby promoting relaxation.

// Nodes Osbeckic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Smooth_Muscle [label="Vascular Smooth\nMuscle Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VGCC [label="Voltage-Gated\nCa2+ Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Vasorelaxation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Osbeckic_Acid -> VGCC [label="Inhibition?", style=dashed, color="#5F6368"]; VGCC -> Ca_influx; Ca_influx -> Contraction; Osbeckic_Acid -> Relaxation;

// Invisible edges for alignment {rank=same; Osbeckic_Acid;} {rank=same; Smooth_Muscle;} {rank=same; VGCC;} {rank=same; Ca_influx;} {rank=same; Contraction; Relaxation;} }

Figure 2: Hypothetical Endothelium-Independent Signaling Pathway for this compound. This diagram depicts a potential mechanism where this compound directly inhibits voltage-gated calcium channels (VGCCs) on vascular smooth muscle cells, leading to vasorelaxation. The question mark indicates the speculative nature of this direct inhibition.Experimental Protocols for Target Validation

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following outlines key experiments to investigate its effects on the potential pathways described above.

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This foundational assay is used to determine the vasorelaxant effect of a compound and to distinguish between endothelium-dependent and -independent mechanisms.

Objective: To assess the vasorelaxant effect of this compound on isolated rat thoracic aorta rings and to determine the role of the endothelium.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE) or KCl for pre-contraction

-

This compound

-

Organ bath system with isometric force transducers

Methodology:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

-

Viability and Endothelium Integrity Check:

-

Induce a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 μM).

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 μM). A relaxation of >80% indicates intact endothelium. For endothelium-denuded rings, the relaxation should be <10%. Endothelium can be removed by gently rubbing the intimal surface of the ring.

-

-

Vasorelaxation Protocol:

-

Pre-contract the aortic rings with phenylephrine or KCl to a stable plateau.

-

Cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value for this compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aorta_Isolation [label="Isolate Rat\nThoracic Aorta", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Preparation [label="Prepare Aortic Rings\n(with and without endothelium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mounting [label="Mount Rings in\nOrgan Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibration [label="Equilibrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precontraction [label="Pre-contract with\nPhenylephrine or KCl", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Add Cumulative\nConcentrations of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Relaxation [label="Record Relaxation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data\n(Calculate EC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Aorta_Isolation; Aorta_Isolation -> Ring_Preparation; Ring_Preparation -> Mounting; Mounting -> Equilibration; Equilibration -> Precontraction; Precontraction -> Add_Compound; Add_Compound -> Record_Relaxation; Record_Relaxation -> Data_Analysis; Data_Analysis -> End; }

Figure 3: Experimental Workflow for the Ex Vivo Vasorelaxation Assay. This flowchart outlines the key steps involved in assessing the vasorelaxant properties of a compound using isolated rat aortic rings.Investigation of the Nitric Oxide Pathway

To determine if the vasorelaxant effect of this compound is mediated by the NO-cGMP pathway, the ex vivo vasorelaxation assay can be performed in the presence of specific inhibitors.

Objective: To investigate the involvement of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) in the vasorelaxant effect of this compound.

Materials:

-

Same as the ex vivo vasorelaxation assay

-

Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor

-

1H-[3][4][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an sGC inhibitor

Methodology:

-

Follow the protocol for the ex vivo vasorelaxation assay.

-

In a subset of endothelium-intact aortic rings, pre-incubate the tissues with L-NAME (e.g., 100 μM) for 20-30 minutes before pre-contracting with phenylephrine.

-

In another subset of endothelium-intact aortic rings, pre-incubate with ODQ (e.g., 10 μM) for 20-30 minutes before pre-contraction.

-

Generate concentration-response curves for this compound in the presence and absence of these inhibitors.

-

Data Analysis: Compare the EC50 values and maximal relaxation of this compound in the presence and absence of L-NAME and ODQ. A significant rightward shift in the concentration-response curve or a reduction in the maximal relaxation in the presence of the inhibitors would suggest the involvement of the NO-cGMP pathway.

Investigation of Calcium Channel Blockade

To assess the potential of this compound to act as a calcium channel blocker, its effect on contractions induced by high extracellular potassium and on calcium-induced contractions in a calcium-free medium can be examined.

Objective: To determine if this compound inhibits voltage-gated calcium channels in vascular smooth muscle.

Materials:

-

Same as the ex vivo vasorelaxation assay

-

High potassium Krebs-Henseleit solution (e.g., 80 mM KCl, with an equimolar reduction in NaCl)

-

Calcium-free Krebs-Henseleit solution

Methodology:

-

Effect on High K+-induced Contraction:

-

Use endothelium-denuded aortic rings.

-

Induce a sustained contraction with high KCl solution.

-

Cumulatively add increasing concentrations of this compound and record the relaxation.

-

-

Effect on Ca2+-induced Contraction:

-

Use endothelium-denuded aortic rings.

-

Equilibrate the rings in calcium-free Krebs-Henseleit solution containing a depolarizing concentration of KCl (e.g., 60 mM).

-

Cumulatively add increasing concentrations of CaCl2 to induce contraction.

-

In a parallel set of experiments, pre-incubate the rings with this compound before the cumulative addition of CaCl2.

-

-

Data Analysis: A concentration-dependent relaxation of high K+-induced contractions and an inhibition of Ca2+-induced contractions would suggest that this compound acts as a calcium channel blocker.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated vasorelaxant properties. While its precise molecular targets remain to be identified, the experimental approaches outlined in this guide provide a clear path forward for elucidating its mechanism of action. Future research should focus on:

-

Comprehensive Dose-Response Studies: To confirm the vasorelaxant activity in different vascular beds and species.

-

Mechanism of Action Studies: Utilizing the described protocols to definitively determine the involvement of the endothelium, nitric oxide pathway, and calcium channels.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct binding partners of this compound.

-

In Vivo Studies: To evaluate the antihypertensive and cardiovascular protective effects of this compound in relevant animal models of cardiovascular disease.

A thorough understanding of the therapeutic targets and signaling pathways of this compound will be crucial for its potential development as a novel therapeutic agent for the management of hypertension and other cardiovascular disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. jpmm.um.edu.my [jpmm.um.edu.my]

- 4. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Aromatic Metabolism: A Technical Guide to the Biosynthetic Relationship of (+)-Osbeckic Acid and the Shikimic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a vasorelaxant compound isolated from plants of the Melastomataceae family, presents a fascinating case study in the intricate web of plant secondary metabolism. While the complete biosynthetic pathway of this compound has yet to be fully elucidated, its chemical structure strongly suggests a biosynthetic origin rooted in the metabolism of aromatic compounds. This technical guide explores the relationship between this compound and the shikimic acid pathway, the central route to the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants and microorganisms. Drawing parallels with the established biosynthesis of related phenolic compounds, such as ellagic acid, also found in the Melastomataceae family, we propose a hypothetical biosynthetic pathway for this compound. This guide provides a comprehensive overview of the shikimic acid pathway, details the biosynthesis of relevant downstream products, and offers a logical framework for future research aimed at unraveling the precise biosynthetic steps leading to this compound. Experimental protocols for analogous pathways are presented to facilitate such investigations.

The Shikimic Acid Pathway: The Gateway to Aromatic Compounds

The shikimic acid pathway is a fundamental metabolic route in plants, bacteria, fungi, and algae for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2][3] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and proceeds through a series of seven enzymatic steps to yield chorismate, the common precursor for the aromatic amino acids and numerous other secondary metabolites.[3][4]

The key intermediates and enzymes of the shikimic acid pathway are summarized below:

| Step | Precursor(s) | Enzyme | Product |

| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |

| 3 | 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |

| 4 | 3-dehydroshikimate (DHS) | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate 3-phosphate |

| 6 | Shikimate 3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismate |

Table 1: Key steps, precursors, enzymes, and products of the shikimic acid pathway.

Caption: The Shikimic Acid Pathway.

Biosynthesis of Ellagic Acid: A Model for Polyphenol Formation

Plants from the Melastomataceae family, including Osbeckia species, are known to be rich in hydrolyzable tannins, particularly ellagitannins, which release ellagic acid upon hydrolysis.[5][6] The biosynthesis of ellagic acid is directly linked to the shikimic acid pathway via its precursor, gallic acid.[1]

2.1. Gallic Acid Biosynthesis

Gallic acid is formed from the shikimate pathway intermediate 3-dehydroshikimate.[1] This conversion is catalyzed by shikimate dehydrogenase, which can utilize both 3-dehydroshikimate and shikimate as substrates.

2.2. From Gallic Acid to Ellagic Acid

The biosynthesis of ellagic acid from gallic acid proceeds through the formation of galloylglucose esters.[1] Gallic acid is first esterified to a glucose molecule, a reaction catalyzed by a UDP-glucose:gallate 1-O-galloyltransferase.[5] Subsequent galloylation and oxidative coupling of two adjacent galloyl groups on a pentagalloylglucose core leads to the formation of a hexahydroxydiphenoyl (HHDP) group, which upon hydrolysis and spontaneous lactonization yields ellagic acid.[1][3]

Caption: Biosynthesis of Ellagic Acid.

A Proposed Biosynthetic Pathway for this compound

Based on the chemical structure of this compound, which features a C6-C3 phenylpropanoid-derived core and a dicarboxylic acid moiety, a plausible biosynthetic pathway can be proposed that originates from the shikimic acid pathway.

3.1. Phenylalanine as a Key Precursor

The C6-C3 backbone of this compound strongly suggests L-phenylalanine, an end product of the shikimic acid pathway, as a primary precursor. Phenylalanine is the starting point for the phenylpropanoid pathway, which generates a wide array of secondary metabolites in plants.

3.2. Hypothetical Biosynthetic Steps

-

Phenylalanine to Cinnamic Acid: The first committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).

-

Hydroxylation of the Aromatic Ring: The cinnamic acid backbone likely undergoes a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups onto the aromatic ring, forming intermediates such as p-coumaric acid and caffeic acid.

-

Side Chain Modification and Cyclization: The C3 side chain of the hydroxylated cinnamic acid derivative is likely modified through oxidation and subsequent reactions. The formation of the dihydropyran ring and the dicarboxylic acid functionality would involve a series of enzymatic steps, potentially including oxidoreductases and hydratases, leading to the final structure of this compound.

Caption: Proposed Biosynthesis of this compound.

Experimental Protocols for Biosynthetic Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments are necessary. The following protocols, adapted from studies on related phenolic compounds, provide a framework for such investigations.

4.1. Isotopic Labeling Studies

Objective: To identify the precursors of this compound.

Methodology:

-

Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-cinnamic acid) to cell cultures of Osbeckia chinensis or related species.

-

Incubation: Incubate the cultures for a defined period to allow for the incorporation of the labeled precursors into downstream metabolites.

-

Extraction: Harvest the cells and perform a comprehensive extraction of secondary metabolites.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound.

4.2. Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Extract total protein from plant tissues known to produce this compound.

-

Enzyme Assay: Perform in vitro enzyme assays using the extracted proteins and hypothesized substrates (e.g., cinnamic acid, hydroxylated derivatives). Monitor the formation of the expected products using HPLC or spectrophotometry.

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Enzyme Characterization: Characterize the purified enzyme to determine its kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions.

4.3. Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

-

Transcriptome Analysis: Perform transcriptome sequencing (RNA-Seq) of tissues actively producing this compound to identify candidate genes encoding enzymes such as PAL, P450s, and oxidoreductases.

-

Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous host (e.g., E. coli, yeast) to confirm their enzymatic function.

-

Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the candidate genes in the native plant to observe the effect on this compound production. Conversely, overexpress the genes to potentially increase its yield.

Conclusion and Future Directions

The biosynthesis of this compound is intrinsically linked to the shikimic acid pathway, the primary source of aromatic precursors in plants. While the precise enzymatic steps remain to be elucidated, the proposed pathway, originating from L-phenylalanine, provides a robust framework for future research. The experimental approaches outlined in this guide, including isotopic labeling, enzyme assays, and molecular genetics, will be instrumental in unraveling the complete biosynthetic route to this pharmacologically active natural product. A thorough understanding of its biosynthesis will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenolics and Polyphenolics from Melastomataceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolics and Polyphenolics from Melastomataceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Aspects of (+)-Osbeckic Acid: Natural Abundance, Analysis, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data on the natural abundance and variability of (+)-Osbeckic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of its source, Tartary Buckwheat (Fagopyrum tataricum), and general principles of organic acid analysis and pharmacology. The experimental protocols and pathways described are based on established methodologies for similar compounds and should be adapted and validated for specific research purposes.

Introduction to this compound

This compound is a naturally occurring organic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum). Preliminary studies have identified it as a vasorelaxant, suggesting its potential for cardiovascular applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, focusing on its natural occurrence, proposed analytical methodologies, and potential biological signaling pathways.

Natural Abundance and Variability

While specific quantitative data for this compound remains elusive, studies on other bioactive compounds in Tartary Buckwheat provide valuable insights into its likely distribution and variability.

2.1. Known Source

The primary documented natural source of this compound is Tartary Buckwheat (Fagopyrum tataricum). This pseudocereal is known to be a rich source of various bioactive compounds, including flavonoids, phenolic acids, and fatty acids.

2.2. Anticipated Variability

The concentration of secondary metabolites in plants is influenced by a multitude of factors. It is highly probable that the abundance of this compound in Tartary Buckwheat varies depending on:

-

Genotype: Different cultivars of Tartary Buckwheat exhibit significant variations in their phytochemical profiles.[1][2] It is reasonable to hypothesize that the genetic makeup of the plant plays a crucial role in the biosynthesis and accumulation of this compound.

-

Plant Tissue: The distribution of organic acids is often tissue-specific. Higher concentrations might be found in photosynthetically active tissues like leaves or in storage organs such as seeds and roots. Studies on other phenolic compounds in Fagopyrum tataricum have shown varying levels in flowers, leaves, stalks, and roots.[3]

-

Environmental and Growth Conditions: Factors such as light intensity, temperature, water availability, and nutrient levels in the soil can significantly impact the production of secondary metabolites. For instance, environmental parameters and higher altitudes have been shown to affect the content of rutin and phenolic acids in Tartary Buckwheat.[2]

Table 1: Postulated Variability of this compound in Fagopyrum tataricum

| Factor | Anticipated Effect on this compound Concentration | Rationale |

| Genotype/Cultivar | High Variability | Significant differences in other bioactive compounds (phenolic acids, fatty acids) are observed among Tartary Buckwheat cultivars.[1][4] |

| Plant Tissue | Differential Accumulation | Secondary metabolites are often compartmentalized within the plant, with varying concentrations in leaves, stems, roots, flowers, and seeds.[3] |

| Geographical Location | Significant Variation | Different growing environments (climate, soil) are known to influence the phytochemical composition of Tartary Buckwheat.[2] |

| Developmental Stage | Variation with Maturity | The concentration of organic acids can change throughout the plant's life cycle. |

| Post-Harvest Processing | Potential for Degradation or Transformation | Drying, storage, and extraction methods can affect the stability and measured concentration of organic acids. |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from Tartary Buckwheat, based on established protocols for small molecule organic acids from plant matrices.

3.1. Extraction of this compound

A general protocol for the extraction of small molecule organic acids from plant material is presented below. Optimization of solvent systems and extraction conditions is recommended for maximizing the yield of this compound.

Objective: To extract small molecule organic acids, including this compound, from Fagopyrum tataricum tissues.

Materials:

-

Fresh or lyophilized plant material (leaves, seeds, etc.)

-

Mortar and pestle or a suitable grinder

-

Extraction solvent (e.g., 80% methanol, ethanol, or a mixture of chloroform/isopropanol)[5][6]

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh or dried plant material to a fine powder using a mortar and pestle or a grinder.

-

Extraction:

-

Suspend the powdered plant material in the chosen extraction solvent (a common starting ratio is 1:10 w/v).

-

Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature or under gentle heating. Sonication can be employed to enhance extraction efficiency.

-

For exhaustive extraction, the process can be repeated multiple times with fresh solvent.

-

-

Filtration and Concentration:

-

Separate the solid plant debris from the liquid extract by filtration or centrifugation.

-

Combine the liquid extracts if multiple extractions were performed.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Sample Clean-up (Optional but Recommended):

-

The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds such as pigments and lipids. A C18 or a mixed-mode cation/anion exchange cartridge may be suitable.

-

3.2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the sensitive and selective quantification of organic acids.

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

This compound analytical standard (if available)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., methanol).

-

Sample Preparation: Reconstitute the dried plant extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve good separation.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-). Organic acids are readily deprotonated.

-

Detection Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound, or Multiple Reaction Monitoring (MRM) if a specific fragmentation pattern is known for enhanced selectivity.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Potential Signaling Pathways and Biological Activity

Given that this compound is a known vasorelaxant, its mechanism of action likely involves signaling pathways that regulate vascular smooth muscle tone.

4.1. Postulated Vasorelaxant Mechanisms

Several key signaling pathways are implicated in the vasorelaxant effects of natural compounds:

-

Nitric Oxide (NO) - cGMP Pathway: Many vasorelaxants stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[7][8]

-

Calcium Channel Blockade: The influx of extracellular calcium through voltage-gated calcium channels is a critical step in the contraction of vascular smooth muscle. Some vasorelaxants act by directly blocking these channels, thereby preventing the rise in intracellular calcium required for contraction.[8]

-

Potassium Channel Opening: The opening of potassium channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and causing relaxation.

4.2. Hypothetical Signaling Pathway for this compound

The following diagram illustrates a generalized signaling pathway for vasorelaxation, which represents a plausible mechanism of action for this compound.

Caption: Postulated NO-mediated vasorelaxation pathway for this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Fagopyrum tataricum has not been elucidated. However, as an organic acid, its biosynthesis is expected to originate from central carbon metabolism.

5.1. General Organic Acid Biosynthesis

Organic acids in plants are typically synthesized through various metabolic pathways, primarily linked to the tricarboxylic acid (TCA) cycle and glycolysis. Precursors from these pathways can be modified by a series of enzymatic reactions, including hydroxylations, dehydrogenations, and carboxylations, to produce a diverse array of organic acids.

5.2. A Simplified Putative Biosynthetic Route

The following diagram illustrates a simplified, hypothetical workflow for the biosynthesis of a generic organic acid precursor, which could be a starting point for the formation of this compound.

Caption: Simplified overview of a potential biosynthetic origin of this compound.

Experimental Workflow for Comprehensive Analysis

The following diagram outlines a logical workflow for a comprehensive investigation of this compound, from plant material to biological activity assessment.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the area of cardiovascular health. This guide has provided a framework for its study, from its natural source to its potential mechanism of action. Future research should focus on:

-

Quantitative Analysis: Systematic studies to determine the concentration of this compound in different cultivars, tissues, and geographical locations of Fagopyrum tataricum.

-

Biosynthetic Pathway Elucidation: Using transcriptomics, proteomics, and metabolomics to identify the genes and enzymes involved in the biosynthesis of this compound.

-

Pharmacological Characterization: Detailed in vitro and in vivo studies to confirm its vasorelaxant activity and elucidate the specific signaling pathways involved.

A deeper understanding of these core aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

- 1. Bioactive Compounds in Different Buckwheat Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolics Content and Antioxidant Activity of Tartary Buckwheat from Different Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Content of Dietary Fibre and Polyphenols in Morphological Parts of Buckwheat (Fagopyrum tataricum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Composition and Accumulation Pattern of Fatty Acids in Tartary Buckwheat Seed at the Germplasm Level [mdpi.com]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant materials | Cyberlipid [cyberlipid.gerli.com]

- 7. mdpi.com [mdpi.com]

- 8. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vasorelaxant Effects of (+)-Osbeckic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the vasorelaxant properties of (+)-Osbeckic acid, a natural compound isolated from Tartary Buckwheat. The guide details its efficacy, the experimental protocols for assessing its effects, and the proposed signaling pathway based on current research.

Quantitative Data Summary

This compound has been identified as a compound with vasorelaxant properties. The key quantitative measure of its efficacy, the half-maximal effective concentration (EC50), has been determined in ex vivo studies.

| Compound | Parameter | Value | Test System | Contractile Agent | Reference |

| This compound | EC50 | 887 μM | Sprague-Dawley rat thoracic aorta rings | 1.0 μM phenylephrine | [1][2][3] |

Experimental Protocols

While a specific, detailed protocol for the evaluation of this compound has not been published, the following is a generalized, yet detailed, methodology for assessing vasorelaxant effects in isolated aortic rings, based on the study that identified its activity and standard pharmacological practices.

2.1. Preparation of Aortic Rings

-

Tissue Isolation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised.

-

Cleaning: The aorta is placed in a Krebs-Henseleit physiological salt solution (PSS), and adherent connective and adipose tissues are removed.

-

Ring Preparation: The cleaned aorta is cut into rings of approximately 2-3 mm in width.

-

Endothelium Removal (for endothelium-independent studies): For some experiments, the endothelium can be denuded by gently rubbing the intimal surface of the aortic rings. The absence of a functional endothelium is confirmed by the lack of a relaxant response to acetylcholine (ACh).

2.2. Isometric Tension Measurement

-

Mounting: Aortic rings are mounted in organ bath chambers filled with PSS, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The rings are allowed to equilibrate for a period of 60 minutes under a resting tension of approximately 2 grams. During this period, the PSS is changed every 15-20 minutes.

-

Viability and Contractility Test: The viability of the aortic rings is assessed by inducing contraction with a high potassium solution or a standard agonist like phenylephrine (e.g., 1.0 μM).[3]

2.3. Vasorelaxation Assay

-

Pre-contraction: Once a stable contractile tone is achieved with an agonist (e.g., 1.0 μM phenylephrine), cumulative concentrations of this compound are added to the organ bath.[3]

-

Concentration-Response Curve: The relaxation responses are recorded as a percentage decrease from the pre-contracted tone. These responses are then used to construct a concentration-response curve to determine the EC50 value.

Signaling Pathway of Vasorelaxation

The precise signaling pathway for the vasorelaxant effect of isolated this compound has not been definitively elucidated. However, studies on the rutin-free Tartary buckwheat extract, from which this compound was isolated, suggest an endothelium-dependent mechanism.[2][4] This points towards the involvement of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, a common mechanism for vasodilation.

Proposed Mechanism:

-

Stimulation of Endothelial Cells: this compound is hypothesized to act on the endothelial cells lining the blood vessel.

-

Activation of eNOS: This interaction is thought to activate endothelial Nitric Oxide Synthase (eNOS).

-

NO Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and Nitric Oxide (NO).

-

Diffusion of NO: NO, being a small, lipophilic molecule, diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.

-

sGC Activation: In the smooth muscle cells, NO activates soluble Guanylate Cyclase (sGC).

-

cGMP Production: Activated sGC increases the production of cyclic Guanosine Monophosphate (cGMP) from Guanosine Triphosphate (GTP).

-

PKG Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG).

-

Calcium Sequestration and Efflux: PKG activation leads to the phosphorylation of various downstream targets that decrease the intracellular calcium concentration by promoting its sequestration into the sarcoplasmic reticulum and its efflux from the cell.

-

Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains.

-

Vasorelaxation: This dephosphorylation results in the relaxation of the vascular smooth muscle, leading to vasodilation.

Conclusion

This compound demonstrates a vasorelaxant effect on isolated rat thoracic aorta with an EC50 of 887 μM.[1][2][3] While its precise mechanism of action requires further investigation, evidence from the extract it is derived from suggests an endothelium-dependent pathway likely involving the activation of the NO/cGMP cascade. The experimental protocols outlined in this guide provide a framework for future research to further characterize the pharmacological profile of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of (+)-Osbeckic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring furan-carboxylic acid that has garnered interest for its potential biological activities, including vasorelaxant effects.[1][2] This document provides detailed application notes and protocols for the extraction and purification of this compound from its natural plant sources. While Osbeckia aspera is a known source, this compound has also been isolated from Tartary Buckwheat.[1][2][3] The methodologies outlined below are based on established techniques for the isolation of organic acids and other bioactive compounds from plant materials and incorporate specific details from the analysis of Osbeckia aspera extracts.

Data Presentation